strontium;bis(trifluoromethylsulfonyl)azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium;bis(trifluoromethylsulfonyl)azanide is a chemical compound with the molecular formula C4F12N2O8S4Sr. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of strontium cations and bis(trifluoromethylsulfonyl)azanide anions, which contribute to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of strontium;bis(trifluoromethylsulfonyl)azanide typically involves the reaction of strontium salts with bis(trifluoromethylsulfonyl)azanide precursors. One common method is the reaction of strontium chloride with bis(trifluoromethylsulfonyl)azanide in an organic solvent such as acetonitrile. The reaction is usually carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Strontium;bis(trifluoromethylsulfonyl)azanide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bis(trifluoromethylsulfonyl)azanide anion acts as a leaving group.
Coordination Reactions: The strontium cation can form coordination complexes with other ligands, enhancing its reactivity in different chemical environments.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran. Reactions are typically carried out under inert atmosphere conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products may include substituted organic compounds and strontium salts .
Wissenschaftliche Forschungsanwendungen
Strontium;bis(trifluoromethylsulfonyl)azanide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring strong nucleophiles or leaving groups.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of strontium;bis(trifluoromethylsulfonyl)azanide involves its ability to interact with various molecular targets and pathways. The strontium cation can form coordination complexes with other molecules, influencing their reactivity and stability. The bis(trifluoromethylsulfonyl)azanide anion can act as a strong nucleophile or leaving group, facilitating various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc bis(trifluoromethylsulfonyl)azanide: Similar in structure but contains zinc instead of strontium.
Lithium bis(trifluoromethylsulfonyl)azanide: Contains lithium and is widely used in lithium-ion batteries due to its high conductivity and stability.
Uniqueness
Strontium;bis(trifluoromethylsulfonyl)azanide is unique due to the presence of strontium, which imparts specific properties such as higher coordination numbers and different reactivity compared to its zinc and lithium counterparts. This makes it suitable for specialized applications in materials science and catalysis .
Eigenschaften
Molekularformel |
C4F12N2O8S4Sr |
---|---|
Molekulargewicht |
647.9 g/mol |
IUPAC-Name |
strontium;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C2F6NO4S2.Sr/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI-Schlüssel |
DIMYICIXZTVMOY-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.